molecular formula C20H28Cl2N2O4 B8533461 (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate

Cat. No.: B8533461
M. Wt: 431.3 g/mol
InChI Key: RWVYXJAZUFCGCF-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a 3,5-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 3,5-Dichlorobenzyl Group: The 3,5-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group more efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the dichlorobenzyl group or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate is unique due to the presence of both the 3,5-dichlorobenzyl group and the Boc-protected amine on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28Cl2N2O4

Molecular Weight

431.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H28Cl2N2O4/c1-20(2,3)28-18(25)23-7-4-14-5-8-24(9-6-14)19(26)27-13-15-10-16(21)12-17(22)11-15/h10-12,14H,4-9,13H2,1-3H3,(H,23,25)

InChI Key

RWVYXJAZUFCGCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising of tert-butyl(2-(piperidin-4-yl)ethyl)carbamate (1.85 g, 8.10 mmol) in DCM (80 ml), sat. aqueous sodium bicarbonate solution (20 ml, 8.10 mmol) and 3,5-dichlorobenzyl carbonochloridate (prepared according to Bioorganic & Medicinal Chemistry Letters, 21(21), 6608-6612; 2011, Intermediate 33) (1.940 g, 8.10 mmol) was stirred at room temperature for 3 hours. The resulting mixture was treated with 2M NaOH soln. (50 ml). The organics were separated, dried (MgSO4) and concentrated under reduced pressure to afford the title compound;
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1.85 g
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20 mL
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1.94 g
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80 mL
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